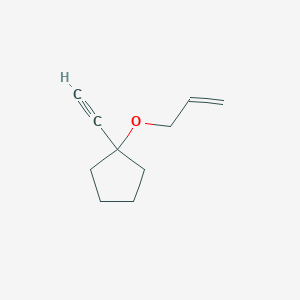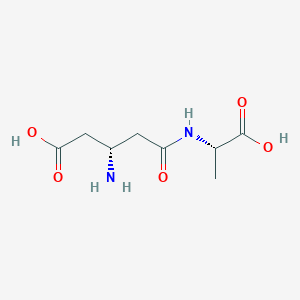
beta-Aminoglutarylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Aminoglutarylalanine, also known as BAGA, is a non-proteinogenic amino acid that has been studied for its potential applications in scientific research. BAGA has been found to have unique biochemical and physiological effects, making it an interesting compound to study. In
Mecanismo De Acción
The mechanism of action of beta-Aminoglutarylalanine is not fully understood, but it is believed to work by modulating the activity of glutamate receptors in the brain. Glutamate is an important neurotransmitter involved in many brain functions, including learning and memory. beta-Aminoglutarylalanine has been found to enhance the activity of certain glutamate receptors, leading to increased neuronal activity and neuroprotection.
Biochemical and Physiological Effects
beta-Aminoglutarylalanine has been found to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, beta-Aminoglutarylalanine has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. beta-Aminoglutarylalanine has also been found to improve cognitive function in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using beta-Aminoglutarylalanine in lab experiments is its high purity and yield when synthesized using the method described above. beta-Aminoglutarylalanine is also a non-proteinogenic amino acid, meaning it does not interfere with the activity of natural amino acids in the body. However, one limitation of using beta-Aminoglutarylalanine in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are many potential future directions for research on beta-Aminoglutarylalanine. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration method for beta-Aminoglutarylalanine in these conditions. Another area of interest is the potential use of beta-Aminoglutarylalanine as a cognitive enhancer. Studies are needed to determine the effects of beta-Aminoglutarylalanine on cognitive function in humans and to determine its safety and efficacy as a cognitive enhancer.
Métodos De Síntesis
Beta-Aminoglutarylalanine can be synthesized using a variety of methods, including the reaction of beta-alanine with N-carboxyglutamic acid or the reaction of glutamic acid with beta-alanine. The most common method for synthesizing beta-Aminoglutarylalanine is through the reaction of N-carboxyglutamic acid with beta-alanine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). This method yields beta-Aminoglutarylalanine with high purity and yield.
Aplicaciones Científicas De Investigación
Beta-Aminoglutarylalanine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. beta-Aminoglutarylalanine has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. beta-Aminoglutarylalanine has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory conditions such as multiple sclerosis.
Propiedades
Número CAS |
124756-83-8 |
|---|---|
Fórmula molecular |
C8H14N2O5 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
(3S)-3-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C8H14N2O5/c1-4(8(14)15)10-6(11)2-5(9)3-7(12)13/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1 |
Clave InChI |
VBMGKLUUUVOQQN-WHFBIAKZSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)C[C@@H](CC(=O)O)N |
SMILES |
CC(C(=O)O)NC(=O)CC(CC(=O)O)N |
SMILES canónico |
CC(C(=O)O)NC(=O)CC(CC(=O)O)N |
Otros números CAS |
124756-83-8 |
Sinónimos |
eta-aminoglutarylalanine D-beta-aminoglutaryl-Ala |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




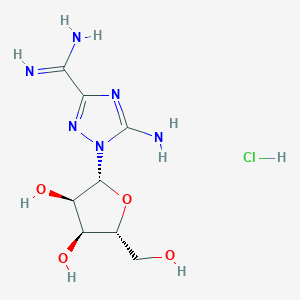

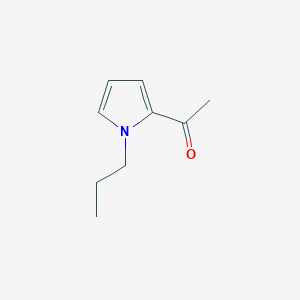


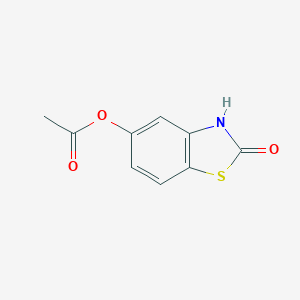
![(3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B58569.png)
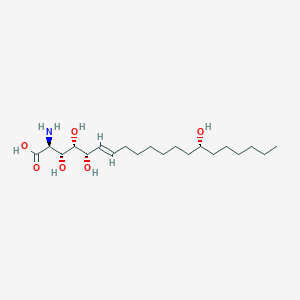
![[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B58575.png)
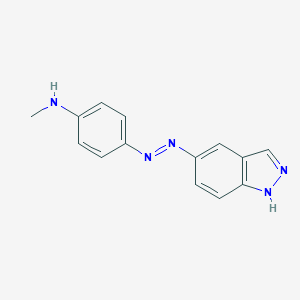
![Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate](/img/structure/B58580.png)

